9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
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Overview
Description
The compound 9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable purine derivative and a sugar moiety.
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Fluorination: The hydroxyl group at the 3-position of the sugar moiety is selectively fluorinated using reagents such as diethylaminosulfur trifluoride (DAST).
Deprotection: The protecting groups on the sugar moiety are removed under mild acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the imino group can produce an amine derivative.
Scientific Research Applications
9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, particularly as an antiviral or anticancer agent.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases or reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
- 8-Methoxyguanosine
- 3-Amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxa-2,7,9-triazabicyclo[4.3.0]nona-2,7,10-trien-5-one
Uniqueness
The uniqueness of 9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one lies in its specific structural features, such as the fluorine atom at the 3-position of the sugar moiety and the imino group on the purine base. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H12FN5O4 |
---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-6,9,17-18H,1H2,(H2,12,15,19)/t3-,4-,5?,6-,9-/m1/s1 |
InChI Key |
HPEZIHWMGSYKTN-KJBFOJHNSA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
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